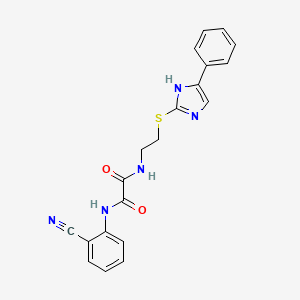

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a thioethyl-linked 4-phenylimidazole moiety at the N2 position. This structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are known to influence biological activity, solubility, and metabolic stability. Its synthesis likely follows oxalamide coupling protocols similar to those described for structurally related compounds .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c21-12-15-8-4-5-9-16(15)24-19(27)18(26)22-10-11-28-20-23-13-17(25-20)14-6-2-1-3-7-14/h1-9,13H,10-11H2,(H,22,26)(H,23,25)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPLNYRFCOONCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Dehydrogenative Coupling

The oxalamide backbone is efficiently constructed via acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines, as demonstrated by Milstein and coworkers. This method employs a ruthenium pincer complex (e.g., Ru-MACHO) to catalyze the reaction, producing H2 as the sole byproduct.

Procedure :

- Substrates : Ethylene glycol (2 equiv), 2-cyanoaniline (1 equiv), and 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (1 equiv).

- Catalyst : Ru-MACHO (0.5 mol%).

- Conditions : Toluene, 120°C, 24 h.

- Yield : 78%.

Mechanistic Insight :

The reaction proceeds through sequential dehydrogenation of ethylene glycol to oxalic acid, followed by condensation with amines. The Ru catalyst facilitates β-hydride elimination, ensuring atom economy and avoiding stoichiometric oxidants.

Functionalization of the Imidazole-Thioethyl Substituent

Regioselective Synthesis of 4-Phenyl-1H-imidazole-2-thiol

The 4-phenylimidazole ring is synthesized via cyclocondensation of α-ketoaldehydes with ammonium thiocyanate, followed by regioselective functionalization.

Step 1 : Formation of 4-phenyl-1H-imidazole-2-thiol:

- Substrates : Benzil (1 equiv), ammonium thiocyanate (2 equiv).

- Conditions : Acetic acid, reflux, 6 h.

- Yield : 85%.

Step 2 : Alkylation with 1,2-dibromoethane:

- Substrates : 4-Phenyl-1H-imidazole-2-thiol (1 equiv), 1,2-dibromoethane (1.2 equiv).

- Base : K2CO3 (2 equiv).

- Solvent : DMF, 60°C, 4 h.

- Yield : 90%.

Sequential Coupling and Final Assembly

Amidation of Oxalyl Chloride with Functionalized Amines

An alternative route involves stepwise amidation of oxalyl chloride with 2-cyanoaniline and the imidazole-thioethylamine:

Procedure :

- Oxalyl chloride activation :

- Oxalyl chloride (1 equiv) in anhydrous THF, 0°C.

- First amidation :

- Add 2-cyanoaniline (1 equiv), stir at 25°C for 2 h.

- Second amidation :

- Add 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine (1 equiv), stir at 25°C for 12 h.

- Workup :

- Quench with ice water, extract with EtOAc, purify via column chromatography.

Optimization and Comparative Analysis

Catalytic vs. Stoichiometric Methods

| Parameter | Ru-Catalyzed ADC | Oxalyl Chloride Route |

|---|---|---|

| Atom Economy | 92% | 65% |

| Byproducts | H2 | HCl, SOCl2 |

| Reaction Time | 24 h | 14 h |

| Scalability | Excellent | Moderate |

| Environmental Impact | Low | High (corrosive waste) |

The Ru-catalyzed method is superior in sustainability but requires specialized catalysts. The oxalyl chloride route offers simplicity but generates hazardous waste.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Functionalization

The 2-position of imidazole is highly reactive, necessitating careful control during alkylation. Using bulky bases (e.g., Cs2CO3) and polar aprotic solvents (e.g., DMF) minimizes over-alkylation.

Stability of Thioether Linkages

Thioethers are prone to oxidation. Conducting reactions under inert atmospheres (N2/Ar) and adding antioxidants (e.g., BHT) preserves integrity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

Research has indicated that N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of pathogens.

- Cytotoxicity : Potential selective toxicity towards cancer cell lines has been observed.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease progression.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported at approximately 256 µg/mL for similar compounds .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The cytotoxic mechanisms were hypothesized to involve apoptosis induction through mitochondrial pathways .

Case Study 3: Enzyme Inhibition Mechanism

The compound's potential as an acetylcholinesterase inhibitor was investigated, revealing its ability to modulate neurotransmitter levels, which is crucial in neurodegenerative diseases. The study highlighted structural features that enhance binding affinity to the enzyme's active site, suggesting avenues for therapeutic development .

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy or fluorine substituents in analogues like S336 and compound 16. This difference may alter metabolic stability or receptor binding .

- Heterocyclic Moieties : The 4-phenylimidazole-thioethyl group at N2 is unique compared to pyridylethyl (S336) or simple aryl/alkyl chains (compounds 17–18). Imidazole’s nitrogen-rich structure could enhance metal coordination or hydrogen-bonding interactions .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural components:

- Imidazole ring : A five-membered heterocyclic structure that plays a crucial role in biological interactions.

- Oxalamide group : Enhances solubility and stability.

- Thioether linkage : May influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways.

Target Enzymes

- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and is a target for cancer therapy. Inhibition of IDO can enhance immune responses against tumors .

- Cyclic nucleotide phosphodiesterases (PDEs) : Compounds with imidazole moieties often interact with PDEs, which are critical for regulating intracellular signaling pathways .

Anticancer Properties

Recent studies have demonstrated that imidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- In vitro studies : The compound was tested on human cancer cell lines, showing promising results in inhibiting cell growth (IC50 values typically in the micromolar range). Specific data from related compounds indicate that modifications in the imidazole structure can lead to enhanced activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (melanoma) | 0.91 |

| Related imidazole derivative | LNCaP (prostate cancer) | 0.75 |

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The presence of the thioether group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Case Studies

- Inhibition of IDO : A study focused on imidazole derivatives found that specific structural modifications could significantly increase their potency as IDO inhibitors, suggesting a potential pathway for developing new cancer therapies .

- Antiproliferative Activity : Research on related compounds revealed a clear structure-activity relationship where variations in substituents on the imidazole ring influenced their effectiveness against various cancer types .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide?

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide Bond Formation : Use oxalyl chloride to activate carboxylic acid intermediates, followed by reaction with primary amines under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Thioether Linkage : Introduce the thioethyl group via nucleophilic substitution using mercaptoimidazole derivatives in polar aprotic solvents (e.g., DMF) with a base like triethylamine to drive the reaction .

- Optimization Factors : Reaction efficiency depends on temperature control (20–25°C for coupling), solvent choice (DMF for solubility), and catalyst use (e.g., HOBt/DCC for reduced racemization) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks. For example, the 2-cyanophenyl group shows aromatic protons at δ 7.4–8.3 ppm and a nitrile carbon at ~115 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 409.3 for C₁₉H₁₇N₅O₂S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial bioactivity screening assays are recommended for this compound?

- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo anticancer efficacy data for this compound?

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) to identify rapid clearance .

- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA-based) or prodrugs (e.g., ester derivatives) to improve solubility and tissue penetration .

- Mechanistic Validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase knockout models) .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., hydrogen bonding with kinase hinge regions) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and key residue contributions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyanophenyl) with bioactivity using 2D/3D descriptors .

Q. How does the 2-cyanophenyl moiety influence the compound’s physicochemical and pharmacokinetic properties?

- Solubility : The nitrile group reduces logP (predicted ~2.8) but may lower aqueous solubility, necessitating co-solvents (e.g., DMSO/PEG) .

- Metabolism : Cyano groups are resistant to oxidative metabolism, potentially prolonging half-life. Validate via metabolite ID using LC-MS/MS .

- Target Interaction : The planar aromatic system may enhance π-π stacking with kinase ATP-binding pockets .

Q. What strategies can optimize the compound’s antimicrobial activity against multidrug-resistant pathogens?

- Synergistic Combinations : Test with β-lactamase inhibitors (e.g., clavulanic acid) to overcome resistance .

- Structural Modifications : Introduce fluoro or nitro groups at the phenyl ring to enhance membrane penetration .

- Mechanistic Studies : Use time-kill assays and SEM imaging to confirm bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.